2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a chlorophenyl group, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrimidine Moiety: The pyrimidine group is introduced via nucleophilic substitution reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is often added through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can result in the formation of alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(3-(pyrimidin-4-yl)piperidin-1-yl)ethanone
- 2-(4-Chlorophenyl)-1-(3-(2-methylpyridin-4-yl)piperidin-1-yl)ethanone
Uniqueness
2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is unique due to the presence of the 2-methylpyrimidin-4-yl group, which can impart distinct biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-20-9-8-17(21-13)24-16-3-2-10-22(12-16)18(23)11-14-4-6-15(19)7-5-14/h4-9,16H,2-3,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKULHSBPWKEKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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